molecular formula C30H22O10 B017658 Rugulosin CAS No. 21884-45-7

Rugulosin

Numéro de catalogue: B017658
Numéro CAS: 21884-45-7
Poids moléculaire: 542.5 g/mol
Clé InChI: QFDPVUTXKUGISP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rugulosin is a cyclic ketone and an organic polycyclic compound.
This compound is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.

Mécanisme D'action

Target of Action

Rugulosin, a bis-anthraquinoid pigment produced by fungi such as Penicillium rugulosum Thom , primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound’s mechanism of action involves the specific binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This interaction with its target leads to changes in the normal functioning of the fungal cell, affecting its growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the production of ergosterol . The downstream effects of this disruption include impaired cell membrane integrity and function, which can lead to cell death.

Result of Action

At the molecular level, this compound’s inhibition of squalene epoxidase leads to a decrease in ergosterol synthesis, disrupting the integrity of the fungal cell membrane . At the cellular level, this can result in impaired cell function and potentially cell death, providing a basis for this compound’s potential antifungal activity.

Activité Biologique

Rugulosin is a mycotoxin produced by certain species of fungi, particularly from the genus Penicillium (now classified under Talaromyces). This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, cytotoxic effects, and potential implications in mutagenicity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

1. Chemical Structure and Classification

This compound is characterized by its complex anthraquinone structure. It exists in several forms, primarily this compound A, B, and C, which differ in their molecular configurations and biological activities. The molecular formula for this compound A is C30H22O11C_{30}H_{22}O_{11}, with a molecular weight of 558.49 g/mol.

2. Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Compound MIC (µg/mL) Activity
This compound A0.125Potent anti-MRSA activity
This compound B32Weak anti-MRSA activity
This compound C64Weak anti-MRSA activity

This compound A exhibits a minimum inhibitory concentration (MIC) of 0.125 µg/mL against MRSA, indicating strong antimicrobial properties. In contrast, rugulosins B and C show significantly higher MIC values, suggesting diminished efficacy against this pathogen .

3. Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that rugulosins do not exhibit significant cytotoxic effects on Jurkat cells at concentrations up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications:

This compound Type Cytotoxic Concentration (µg/mL) Effect
This compound AUp to 100No cytotoxicity observed
This compound BUp to 100No cytotoxicity observed
This compound CUp to 100No cytotoxicity observed

This lack of cytotoxicity positions rugulosins as promising candidates for further pharmacological exploration .

4. Mutagenicity and Genotoxicity

Research indicates that this compound can induce DNA damage in certain bacterial models. Specifically, it has been shown to induce forward mutations in Salmonella typhimurium, although it does not induce reverse mutations or unscheduled DNA synthesis in mammalian cells in vitro:

  • Bacterial Strains Tested :
    • Bacillus subtilis: Induced DNA damage.
    • Salmonella typhimurium: Forward mutations observed.
    • Escherichia coli: No mutations induced.

These findings raise concerns about the genotoxic potential of this compound, particularly regarding human exposure through contaminated food sources .

Applications De Recherche Scientifique

Biological Activities

  • Antibacterial Activity
    • Rugulosin has been shown to exhibit significant antibacterial properties, particularly against various strains of bacteria. It is produced by endophytic fungi like Talaromyces sp., which are known for their ability to synthesize bioactive compounds that can inhibit bacterial growth .
  • Insecticidal Properties
    • The compound has been identified as a bioinsecticide, effectively controlling pest populations in agricultural settings. Its insecticidal activity stems from its ability to disrupt the physiological processes of target insects .
  • Anticancer Potential
    • Research indicates that this compound possesses anticancer properties, making it a candidate for further investigation in cancer therapeutics. Studies have highlighted its potential to inhibit tumor growth and induce apoptosis in cancer cells .

Applications in Agriculture

  • Biopesticide Development
    • This compound's insecticidal properties make it a valuable component in developing biopesticides aimed at sustainable agriculture. It provides an alternative to synthetic pesticides, reducing chemical residues in the environment .
  • Plant Growth Promotion
    • Endophytic fungi producing this compound can enhance plant growth and resistance to pests and diseases, contributing to improved agricultural productivity .

Case Studies

StudyFocusFindings
Kumari et al. (2018)Antiproliferative effectsDemonstrated that extracts containing this compound exhibited significant antiproliferative activity against various cancer cell lines .
Bladt et al. (2013)Antifungal and anticancer compoundsIdentified this compound as a key compound with potential therapeutic applications against fungal infections and cancer .
Narikawa et al. (1999)Phosphate solubilizationHighlighted the role of this compound-producing Penicillium species in enhancing soil fertility through phosphate solubilization .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Rugulosin in environmental or biological samples?

this compound detection requires chromatographic techniques (e.g., HPLC or LC-MS) coupled with mass spectrometry for specificity. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the compound from complex matrices. Validation parameters (e.g., limit of detection, recovery rates) must adhere to guidelines for mycotoxin analysis, as outlined in experimental reproducibility standards . Spectral confirmation (NMR, UV-Vis) is critical for structural verification, especially in novel fungal isolates .

Q. How can researchers address conflicting evidence regarding this compound’s mutagenicity across different experimental models?

Discrepancies in mutagenicity data (e.g., positive results in Bacillus subtilis but negative in Salmonella typhimurium ) necessitate model-specific hypothesis testing. Researchers should:

  • Replicate assays under standardized conditions (e.g., OECD guidelines).
  • Compare metabolic activation systems (e.g., S9 liver fractions) across studies.
  • Use isogenic bacterial strains to isolate variables like DNA repair mechanisms. Contradictions may arise from interspecies differences in detoxification pathways, requiring systematic meta-analyses .

Q. What experimental designs are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?

Use dose-response assays (e.g., MTT or resazurin reduction) with primary hepatocytes or renal cells, as these organs are primary targets of mycotoxins. Include positive controls (e.g., aflatoxin B1) and measure biomarkers of oxidative stress (e.g., glutathione depletion, lipid peroxidation). Ensure cell viability and apoptosis assays are conducted at multiple time points to capture acute vs. chronic effects .

Advanced Research Questions

Q. How can researchers resolve the lack of carcinogenicity data for this compound in long-term in vivo studies?

The 1986 IARC evaluation deemed existing rodent studies insufficient due to short exposure durations and limited sample sizes . Advanced designs should:

  • Employ transgenic models (e.g., p53+/- mice) to accelerate tumorigenesis timelines.
  • Integrate histopathology with molecular endpoints (e.g., DNA adduct quantification, oncogene activation).
  • Use multi-omics approaches (transcriptomics, metabolomics) to identify precancerous biomarkers .

Q. What methodologies are suitable for investigating synergistic effects between this compound and other mycotoxins?

Co-exposure studies should utilize factorial designs to evaluate additive, antagonistic, or synergistic interactions. For example:

  • Combine this compound with ochratoxin A or citrinin at environmentally relevant ratios.
  • Measure combined toxicity indices (e.g., Combination Index via CompuSyn software).
  • Profile hepatic cytochrome P450 enzyme activity to assess metabolic interference .

Q. How can contradictory findings on this compound’s DNA-binding mechanisms be reconciled?

While this compound induces DNA damage in Bacillus subtilis, it lacks activity in E. coli and mammalian cells . Researchers should:

  • Compare DNA repair pathways (e.g., SOS response) across prokaryotic vs. eukaryotic systems.
  • Use atomic force microscopy or molecular docking simulations to study this compound-DNA interaction dynamics.
  • Validate findings with in vitro plasmid nicking assays under redox-varying conditions .

Q. What strategies can address the absence of epidemiological data on this compound’s human health impacts?

Retrospective cohort studies in populations with high grain contamination exposure (e.g., rural farming communities) could correlate this compound levels in blood/serum with hepatic or renal dysfunction biomarkers. Biobank samples should be analyzed via LC-MS/MS, paired with dietary surveys to estimate intake thresholds .

Q. Methodological and Literature Guidance

Q. How should researchers design studies to fill the gap in this compound’s reproductive toxicity data?

Follow OECD TG 414 (prenatal developmental toxicity study) or TG 443 (extended one-generation study) protocols. Measure teratogenic effects in zebrafish embryos or rodent models, with endpoints including fetal weight, malformations, and hormonal disruption. Include placental transfer analysis via LC-MS .

Q. What systematic review frameworks are recommended for synthesizing fragmented this compound literature?

Adhere to PRISMA guidelines to screen existing in vitro/in vivo studies. Use databases like PubMed, Scopus, and Web of Science with keywords: “this compound AND (genotoxicity OR carcinogenicity OR mycotoxin).” Critically appraise studies using tools like SYRCLE’s risk-of-bias checklist for animal research .

Q. How can computational models enhance this compound risk assessment?

Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints from molecular descriptors. Molecular dynamics simulations can elucidate this compound’s interactions with cellular targets (e.g., ribosomes, mitochondria). Validate predictions with in vitro assays to bridge computational and experimental data .

Propriétés

IUPAC Name

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDPVUTXKUGISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21884-45-7, 23537-16-8
Record name Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rugulosin
Reactant of Route 2
Rugulosin
Reactant of Route 3
Rugulosin
Reactant of Route 4
Rugulosin
Reactant of Route 5
Rugulosin
Reactant of Route 6
Rugulosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.